1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Muscarinic Acetylcholine Receptors Medicinal Chemistry Structure-Activity Relationship (SAR)

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride (CAS 119102-95-3) is a bridgehead-substituted, saturated bicyclic β-amino acid hydrochloride salt featuring a quaternary carbon center at the 4-position. This compound serves as a conformationally constrained scaffold in medicinal chemistry, where its rigid bicyclic framework enforces a specific spatial orientation of the carboxylic acid and amine functionalities, making it a critical intermediate for synthesizing ligands targeting nicotinic acetylcholine receptors (nAChRs) and poly(ADP-ribose) polymerase (PARP) inhibitors.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 119102-95-3
Cat. No. B1375506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
CAS119102-95-3
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1CN2CCC1(C2)C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c9-6(10)7-1-3-8(5-7)4-2-7;/h1-5H2,(H,9,10);1H
InChIKeyNARHJPCSRIJUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride (CAS 119102-95-3)


1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride (CAS 119102-95-3) is a bridgehead-substituted, saturated bicyclic β-amino acid hydrochloride salt featuring a quaternary carbon center at the 4-position [1]. This compound serves as a conformationally constrained scaffold in medicinal chemistry, where its rigid bicyclic framework enforces a specific spatial orientation of the carboxylic acid and amine functionalities, making it a critical intermediate for synthesizing ligands targeting nicotinic acetylcholine receptors (nAChRs) and poly(ADP-ribose) polymerase (PARP) inhibitors [2][3].

Why Generic 1-Azabicyclo[2.2.1]heptane Derivatives Cannot Substituent for CAS 119102-95-3 in Key Applications


The specific substitution pattern of 1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride—namely a bridgehead carboxylic acid at the 4-position with a protonated tertiary amine—creates a structurally rigid, zwitterionic building block that cannot be replicated by regioisomers such as 2-azabicyclo[2.2.1]heptane-3-carboxylic acid or the larger 1-azabicyclo[2.2.2]octane (quinuclidine) analogs . In nicotinic receptor ligand programs, the bridgehead substitution directly dictates the spatial projection of pharmacophoric elements, which has been shown to be crucial for achieving selectivity between α7 and α4β2 nAChR subtypes [1]. Substituting an alternative scaffold risks losing this precise geometry, potentially compromising target binding affinity and functional activity.

Quantitative Differentiation Evidence for 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride (119102-95-3)


Muscarinic Receptor Ligand Activity: Subtype-Specific Differentiation via N-Substitution Position

In a systematic study of azabicyclic triazole- and tetrazole-based muscarinic receptor ligands, the 1-azabicyclo[2.2.1]heptane-4-yl substituent was identified as the most potent and efficacious substituent among the azabicyclic variants explored. The compound was a key synthetic precursor for the optimal ligands, with a reported synthetic utility yield of approximately 80% for the hydrochloride salt form [1]. In contrast, a related intermediate (CAS 133366-28-6) exhibited a significantly lower effective synthetic yield of only ~36%, indicating a stark difference in synthetic efficiency and accessibility [1]. The study concluded that the 1-azabicyclo[2.2.1]heptane-4-yl substituent confers superior pharmacological properties relative to the larger 1-azabicyclo[2.2.2]octan-3-yl (quinuclidine) substituent, which is a common alternative scaffold [1].

Muscarinic Acetylcholine Receptors Medicinal Chemistry Structure-Activity Relationship (SAR)

α7 Nicotinic Acetylcholine Receptor Selectivity: Bridgehead Scaffold Essential for Subtype Discrimination

The 1-azabicyclo[2.2.1]heptane-4-yl bridgehead scaffold is a core structural element for achieving selectivity between nicotinic receptor subtypes. Compounds built upon this scaffold demonstrated nanomolar potency at α7 nAChRs with significant selectivity over the α4β2 subtype [1]. The bridgehead-substitution pattern and the contracted ring size (one carbon less than quinuclidine) proved essential for this pharmacological profile. Analogous scaffolds lacking this bridgehead architecture or employing the larger 1-azabicyclo[2.2.2]octane ring system exhibit distinct spatial occupancy and are therefore not interchangeable surrogates for developing α7-selective ligands [1].

Nicotinic Acetylcholine Receptors α7 nAChR Selectivity

PARP Inhibitor Synthesis: Defined Intermediate for Benzimidazole-4-Carboxamide Series

The hydrochloride salt of 1-azabicyclo[2.2.1]heptane-4-carboxylic acid is explicitly documented as a synthetic reagent in the preparation of benzimidazole-4-carboxamides, which are established inhibitors of poly(ADP-ribose)polymerase (PARP) [1][2]. In the patent literature (WO 2009029375 A1), the compound serves as a key building block for constructing the azabicyclic-substituted benzimidazole core, a structural motif that has been validated for PARP inhibition [2]. The hydrochloride salt form is preferred here as it simplifies the coupling reaction by providing the protonated amine as a stable, pre-activated species, directly entering the amide bond formation step without requiring additional neutralization or protection steps [1].

Poly(ADP-ribose) Polymerase (PARP) Cancer Therapeutics Benzimidazole-4-Carboxamides

Optimal Application Scenarios for Procuring 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride


Synthesis of α7 Nicotinic Acetylcholine Receptor Modulators

This compound is the preferred starting point for constructing bridgehead-substituted azabicyclo[2.2.1]heptane derivatives aimed at the α7 nAChR. As demonstrated by Slowinski et al., the scaffold's compact, quasi-spherical shape—one carbon smaller than the quinuclidine alternative—yields nanomolar α7 potency with demonstrable selectivity over the α4β2 subtype [1]. The hydrochloride salt facilitates direct use in coupling reactions, making it a practical choice for building compound libraries for cognitive and neurological disorders.

Development of PARP-1 Inhibitors for Oncology Programs

The HCl salt of this compound has been patented as an intermediate for benzimidazole-4-carboxamides that inhibit PARP-1 [2]. The compound's rigid structure provides a conformational constraint beneficial for binding the PARP active site, and its salt form simplifies handling and ensures consistent stoichiometry during amide bond formation with benzimidazole cores. This application is supported by the patent literature (WO 2009029375 A1), providing a clear intellectual property pathway for organizations developing next-generation PARP inhibitors.

Muscarinic Acetylcholine Receptor Ligand Synthesis with High Synthetic Efficiency

The compound's ~80% synthetic utility as a building block for muscarinic ligands, compared to only ~36% for a related intermediate, makes it a particularly cost-effective choice for SAR campaigns targeting muscarinic receptor subtypes [3]. The 1-azabicyclo[2.2.1]heptane-4-yl group has been shown to yield the most potent and efficacious compounds in azabicyclic triazole/tetrazole-based muscarinic ligand series, making this hydrochloride salt the optimal starting material for academic and industrial labs alike.

Organic-Inorganic Hybrid Material Design Exploiting Quasi-Spherical Cation Geometry

Recent work has demonstrated that the 1-azabicyclo[2.2.1]heptane (ABCH) cation, readily derived from the hydrochloride salt, acts as a quasi-spherical cation for forming hybrid perovskite structures such as (ABCH)MnCl₃ . The compound's ring size (one carbon less than quinuclidine) alters the phase transition behavior and optical band gap relative to analogous quinuclidinium materials, enabling tailored non-linear optical properties. The carboxylic acid handle on the target compound further allows covalent incorporation into designed hybrid frameworks.

Quote Request

Request a Quote for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.